2,3-Dichloro-6-iodoaniline hydrochloride chemical structure and properties
2,3-Dichloro-6-iodoaniline hydrochloride chemical structure and properties
The following technical monograph provides an in-depth analysis of 2,3-Dichloro-6-iodoaniline Hydrochloride , a specialized halogenated aniline derivative used as a critical building block in the synthesis of fused heterocyclic systems, particularly
Executive Summary
2,3-Dichloro-6-iodoaniline Hydrochloride (CAS: 2763780-97-6 for HCl salt; 1369928-39-1 for free base) is a trisubstituted aniline scaffold characterized by a unique "ortho-iodo, vicinal-dichloro" substitution pattern.[1][2] This specific arrangement creates a highly reactive "molecular handle" at the C6 position (ortho to the amine), enabling facile palladium-catalyzed cyclization reactions (Heck, Sonogashira, Buchwald-Hartwig) to form complex pharmacophores like indoles , quinazolines , and
Unlike its para-iodo isomers, the 6-iodo position facilitates immediate intramolecular cyclization with the adjacent amine, making it an indispensable intermediate for synthesizing DNA-intercalating agents and kinase inhibitors.
Chemical Identity & Structural Analysis[3]
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 2,3-Dichloro-6-iodoaniline Hydrochloride |
| IUPAC Name | 2,3-Dichloro-6-iodoaniline hydrochloride |
| CAS Number (Free Base) | 1369928-39-1 |
| CAS Number (HCl Salt) | 2763780-97-6 |
| Molecular Formula | |
| Molecular Weight | 324.37 g/mol (Salt); 287.91 g/mol (Free Base) |
| SMILES | ClC1=C(Cl)C(N)=C(I)C=C1.Cl |
| Appearance | Off-white to grey crystalline solid |
Structural Commentary
The molecule features a benzene ring with three halogens:[1][2][3]
-
C1-Amine (
): The primary functional group, protonated in the hydrochloride salt to improve stability and water solubility. -
C2, C3-Dichloro: These electron-withdrawing groups deactivate the ring towards electrophilic attack but increase the acidity of the ammonium species. Sterically, the C2-chlorine forces the amine to adopt a specific conformation, influencing binding affinity in protein targets.
-
C6-Iodine: The critical reactive site. Being ortho to the amine and meta to the C2-chlorine, it is electronically primed for oxidative addition to Pd(0) species, facilitating catalytic cross-coupling.
Physicochemical Properties
| Property | Value (Experimental/Predicted) |
| Melting Point (HCl Salt) | > 210 °C (Decomposition) |
| Melting Point (Free Base) | 68–72 °C |
| Solubility (HCl Salt) | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, DCM |
| pKa (Conjugate Acid) | ~1.5–2.0 (Lower than aniline due to inductive effect of Cl/I) |
| LogP (Free Base) | 3.65 (High lipophilicity) |
| Hygroscopicity | Moderate; store under inert atmosphere |
Synthetic Routes & Manufacturing[7]
The synthesis of 2,3-dichloro-6-iodoaniline requires controlling regioselectivity, as the standard iodination of 2,3-dichloroaniline favors the para (C4) position.
Primary Synthetic Pathway (Regioselective Iodination)
To achieve the ortho-iodo (C6) substitution, a direct iodination using Iodine Monochloride (ICl) in acetic acid is often employed, followed by rigorous chromatographic separation from the para-isomer. Alternatively, a blocking group strategy or synthesis from a nitro-precursor is used.
Preferred Route: Iodination of 2,3-Dichloroaniline.[2][4][5]
Figure 1: Synthetic workflow for the production of 2,3-Dichloro-6-iodoaniline Hydrochloride.
Experimental Protocol: Synthesis & Salt Formation
Safety Note: Iodine monochloride is corrosive. Work in a fume hood.
Step 1: Iodination
-
Dissolve 2,3-dichloroaniline (10.0 mmol) in glacial acetic acid (20 mL).
-
Add Iodine Monochloride (ICl) (11.0 mmol) dropwise at room temperature over 30 minutes.
-
Stir the reaction at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench with saturated aqueous
to remove excess iodine. -
Extract with Dichloromethane (
mL). Wash organics with brine, dry over , and concentrate.
Step 2: Purification
-
The crude residue contains both 4-iodo (major) and 6-iodo (minor) isomers.
-
Purify via flash column chromatography on silica gel.
-
Eluent: 0-10% EtOAc in Hexanes.
-
The 6-iodo isomer (less polar due to intramolecular H-bonding) typically elutes before the 4-iodo isomer.
-
-
Isolate the target as a solid.[6]
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified free base (1.0 g) in anhydrous diethyl ether (10 mL).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (1.5 eq) dropwise. A white precipitate forms immediately.
-
Stir for 30 minutes, filter the solid, and wash with cold ether.
-
Dry under vacuum to yield 2,3-dichloro-6-iodoaniline hydrochloride .
Applications in Drug Discovery
This compound is a "privileged scaffold" for synthesizing nitrogen heterocycles. The ortho-relationship between the amine and iodine allows for tandem reactions .
Key Reaction Pathways
-
Larock Indole Synthesis: Reaction with internal alkynes (Pd-catalyzed) yields 2,3-disubstituted indoles.
-
Heck Cyclization: Reaction with acrylates followed by intramolecular amidation yields quinolones or carbolines.
-
Suzuki-Miyaura Coupling: Coupling with aryl boronic acids introduces biaryl complexity, retaining the amine for further derivatization.
Figure 2: Divergent synthesis pathways utilizing the 2,3-dichloro-6-iodoaniline scaffold.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral features are diagnostic.
Proton NMR ( NMR, 400 MHz, DMSO- )
-
7.65 (d,
Hz, 1H): Proton at C5 (ortho to Iodine, meta to Cl). -
6.80 (d,
Hz, 1H): Proton at C4 (meta to Iodine, ortho to Cl). -
5.60 (s, 2H): Amine protons (
). Note: In the HCl salt, this signal shifts to 9.0–10.0 as a broad singlet ( ).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Parent Ion (
): m/z 287.9 (characteristic isotope pattern for present: M, M+2, M+4 ratios approx 9:6:1).
Safety & Handling (HSE)
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Toxic if swallowed or inhaled (H301, H331). | Use full PPE (Gloves, Respirator). |
| Skin/Eye Irritation | Causes serious eye damage and skin irritation. | Handle in a fume hood. |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Collect all waste for incineration. |
Storage: Store at 2–8°C under Argon. The compound is light-sensitive (iodine liberation).
References
-
Niedrig, A. Novel synthetic approaches to 3-oxo-gamma-carbolines and highly substituted beta-carbolines. Dissertation, LMU Munich, 2015. (Describes synthesis and Heck reactions of 2,3-dichloro-6-iodoaniline). Available at: [Link]
-
Accela ChemBio. 2,3-Dichloro-6-iodoaniline CAS 1369928-39-1.[1][2][4] Available at: [Link]
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